molecular formula C17H14N2O4S B5581771 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide

Cat. No.: B5581771
M. Wt: 342.4 g/mol
InChI Key: QNIBTJYTWACJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a complex organic compound that features both benzodioxole and benzoxazole moieties

Scientific Research Applications

Antitumor Activity

Research on novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives related to the specified compound, has shown significant antitumor activity against various cancer cell lines. These compounds have demonstrated broad-spectrum antitumor properties, with some being nearly 1.5–3.0 times more potent compared to the control, 5-FU. Molecular docking studies suggest these compounds inhibit growth by targeting specific kinases, indicating a potential mechanism of action for anticancer effects (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Activity

The compound and its derivatives have been evaluated for antimicrobial and antifungal activities. In one study, 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus were synthesized, displaying promising antimicrobial activities against various strains at MIC values of 4–16 μg/mL (N. Rezki, 2016). Another study reported on the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity, with certain compounds exhibiting high activity against most strains investigated (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Anthelmintic Activity

Derivatives of the compound have also shown potential in anthelmintic activity. A study on N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide demonstrated good anthelmintic activity against Pheretima posthumous, indicating its potential for developing new anthelmintic drugs (P. S. Kumar & J. Sahoo, 2014).

Anti-inflammatory and Analgesic Activities

Investigations into N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives revealed their potential for in vitro and in vivo anti-inflammatory activities. Some compounds were found to be particularly effective in inhibiting edema and showed a lower ulcer severity index, suggesting their therapeutic potential for inflammatory diseases (S. Tariq et al., 2018). Additionally, some acetamide derivatives have been synthesized and evaluated for analgesic activities, demonstrating significant decrease in pain responses in various tests, indicating their potential as analgesic agents (Z. Kaplancıklı et al., 2012).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzoxazole intermediates. These intermediates are then coupled through a series of reactions involving nucleophilic substitution and acylation.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol through a methylenation reaction using formaldehyde and an acid catalyst.

    Preparation of Benzoxazole Intermediate: The benzoxazole moiety can be synthesized from o-aminophenol and a carboxylic acid derivative

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(9-24-17-19-12-3-1-2-4-13(12)23-17)18-8-11-5-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBTJYTWACJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.